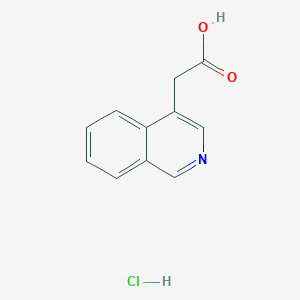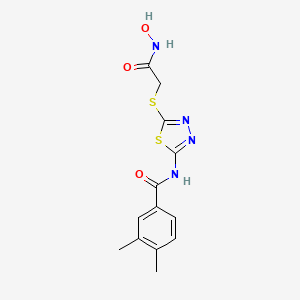
2-(Isoquinolin-4-yl)acetic acid hydrochloride
Vue d'ensemble
Description
2-(Isoquinolin-4-yl)acetic acid hydrochloride is a chemical compound with the CAS Number: 53366-30-6 . It has a molecular weight of 223.66 and its IUPAC name is this compound . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO2.ClH/c13-11(14)5-9-7-12-6-8-3-1-2-4-10(8)9;/h1-4,6-7H,5H2,(H,13,14);1H . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 223.66 .Applications De Recherche Scientifique
Synthesis and Methodology
Benign Synthesis Techniques : Tiwari et al. (2011) describe a benign method for synthesizing substituted isoxazolines, an important chemical structure, using acetic acid aqueous solution under ultrasound irradiation. This technique offers advantages such as simplicity, higher yield, and environmental friendliness (Tiwari, Parvez, & Meshram, 2011).
Deuterated Matrix in Mass Spectrometry : Shariatgorji et al. (2012) developed a deuterated matrix-assisted laser desorption ionization-mass spectrometry (MALDI-MS) method, which improves the detection of small molecule drugs and endogenous compounds, including isoquinoline alkaloids (Shariatgorji et al., 2012).
Structural and Chemical Properties
Structural Aspects of Isoquinoline Derivatives : Karmakar et al. (2007) studied the structural aspects and properties of two amide-containing isoquinoline derivatives. They discovered significant fluorescence emission changes in these compounds upon treatment with different acids (Karmakar, Sarma, & Baruah, 2007).
Gas Phase Reaction in Mass Spectrometry : Thevis et al. (2008) examined the gas-phase formation of carboxylic acids from bisubstituted isoquinolines in mass spectrometry, revealing unusual pathways that could be useful for characterizing related compounds or metabolic products (Thevis, Kohler, Schlörer, & Schänzer, 2008).
Pharmaceutical and Medical Research
- Development of Analytical Assays for HIF Stabilizers : Beuck et al. (2011) developed liquid chromatography-tandem mass spectrometry-based assays for determining HIF stabilizers, which are significant in sports doping research. Their work involved studying the metabolic fate of model HIF stabilizers based on the isoquinoline-3-carboxamide scaffold (Beuck, Bornatsch, Lagojda, Schänzer, & Thevis, 2011).
Catalysis and Chemical Reactions
- Acetic Acid Promoted Redox Annulations : Zhu and Seidel (2017) demonstrated that amines such as tetrahydroisoquinoline undergo redox-neutral annulations involving dual C–H bond functionalization, with acetic acid acting as the sole promoter. This finding is important for chemical synthesis (Zhu & Seidel, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Propriétés
IUPAC Name |
2-isoquinolin-4-ylacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2.ClH/c13-11(14)5-9-7-12-6-8-3-1-2-4-10(8)9;/h1-4,6-7H,5H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAQWNKLRHEAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53366-30-6 | |
| Record name | 2-(isoquinolin-4-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2555454.png)
![2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid](/img/structure/B2555455.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2555456.png)

![Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate](/img/structure/B2555463.png)
![(2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2555464.png)
![6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B2555465.png)


![3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2555471.png)

![Ethyl 5-(furan-2-carbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2555474.png)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2555476.png)
